1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone
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Overview
Description
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone is a synthetic organic compound that features a chlorophenyl group, a triazole ring, and a sulfanyl-ethanone moiety. Compounds with these structural motifs are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone typically involves multi-step organic reactions. One common approach might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Sulfanyl-Ethanone Moiety: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Exploration of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and chlorophenyl group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-propanone
- 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-butanone
Uniqueness
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the triazole ring and the sulfanyl-ethanone moiety can influence its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-8-3-1-7(2-4-8)9(15)5-16-10-12-6-13-14-10/h1-4,6H,5H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNLYCRIAONWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC=NN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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